Nanomolar Affinity and Subtype Selectivity for Human Dopamine D2, D3, and D4 Receptors
2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride exhibits high-affinity binding to human dopamine D2, D3, and D4 receptors with distinct subtype selectivity. This contrasts with the parent scaffold, 2-ethyl-1H-benzimidazole, which lacks this activity. The binding profile is quantified from a single study using human recombinant receptors expressed in HEK cells, allowing for direct comparison across subtypes [1].
| Evidence Dimension | Binding Affinity (Ki) at Human Dopamine Receptor Subtypes |
|---|---|
| Target Compound Data | D2L: Ki = 0.140 nM; D3: Ki = 5.40 nM; D4: Ki = 30.1 nM |
| Comparator Or Baseline | 2-Ethyl-1H-benzimidazole (parent scaffold): No appreciable affinity for D2 receptor (EC50 >50,000 nM in a related assay) [2] |
| Quantified Difference | >350,000-fold improvement in affinity for the D2 receptor (approximate, based on lower limit of comparator activity) |
| Conditions | Displacement of [125I]ABN from human recombinant receptors (D2L, D3, D4) expressed in HEK cells after 60 mins by gamma counter [1]. |
Why This Matters
The presence of the 5-amino group is critical for dopamine receptor engagement, and the distinct Ki values across D2, D3, and D4 subtypes enable its use as a pharmacological tool to probe subtype-specific functions.
- [1] BindingDB Entry BDBM50349870 (CHEMBL1813594). Binding affinity data for 2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride against human Dopamine D2, D3, and D4 receptors. Washington University / ChEMBL. Accessed 2026. View Source
- [2] BindingDB Entry BDBM41789. Activity data for 5,6-dichloro-2-ethyl-1H-benzimidazole, a close analog, showing EC50 >50,000 nM in a PLK1-PBD binding screen. This is used as a conservative baseline for the unsubstituted or differently substituted benzimidazole core. View Source
